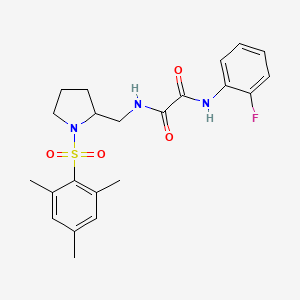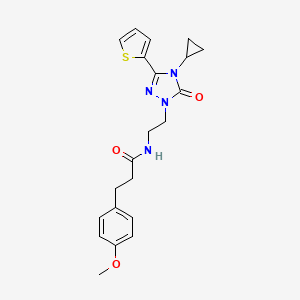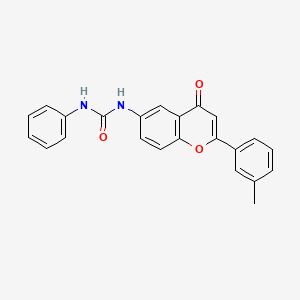
1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It might include details of the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index .Wissenschaftliche Forschungsanwendungen
Supramolecular Self-Assembly and Crystal Structure Analysis
Research has explored the structural determination of coumarin-based compounds, highlighting their supramolecular self-assembly directed by π-stacking interactions. These studies provide insights into the molecular packing, hydrogen bonding, and π···π interactions within crystals, offering a foundation for designing materials with specific properties. For instance, the crystal structure and Hirshfeld surface analysis of a closely related compound, 1-(2-oxo-2H-chromene-3-carbonyl)-3-(2-methoxy-phenyl)thiourea, have been extensively characterized, revealing intricate details about intramolecular and intermolecular interactions (Saeed et al., 2016).
Crystallography and Polymorphism
The crystallographic analysis and identification of polymorphs of chromene derivatives are critical for understanding their physicochemical properties and potential applications. Studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and related compounds have provided valuable data on their crystal structures and polymorphic forms, which are essential for the development of pharmaceuticals and materials (Reis et al., 2013).
Synthesis and Properties of Chromene Derivatives
The synthesis and characterization of novel chromene derivatives, including their spectroscopic, structural, and non-linear optical (NLO) properties, have been a focus of recent research. These studies aim to develop new materials with potential applications in photonics and electronics. For example, novel heterocyclic coumarin-based pyrano-chromene derivatives have been synthesized, and their electronic and structural aspects were analyzed using DFT, revealing distinct NLO properties (Arif et al., 2022).
Antimicrobial and Antioxidant Activities
Coumarin derivatives have been investigated for their biological activities, including antibacterial and antioxidant properties. These studies aim to develop new therapeutic agents with improved efficacy and safety profiles. The synthesis and evaluation of new derivatives of 4-hydroxy-chromen-2-one have demonstrated significant antibacterial activity, showcasing the potential of these compounds in combating microbial infections (Behrami & Dobroshi, 2019).
Wirkmechanismus
Target of Action
The primary target of 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea is the monoamine oxidase (MAO) enzyme, specifically type B . This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine . Inhibiting MAO-B can lead to an increase in dopamine levels, which can have significant effects on mood and behavior.
Mode of Action
This compound interacts with its target by binding to the MAO-B enzyme, inhibiting its function . This inhibition prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopamine pathway. By inhibiting the MAO-B enzyme, this compound prevents the breakdown of dopamine, leading to increased dopamine levels . This can affect various downstream effects, including mood regulation and motor control.
Result of Action
The inhibition of the MAO-B enzyme by this compound leads to increased levels of dopamine in the brain . This can result in improved mood and decreased symptoms of depression . It’s important to note that while increased dopamine levels can have positive effects on mood, they can also lead to side effects such as dizziness, nausea, vomiting, lightheadedness, and fainting .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(3-methylphenyl)-4-oxochromen-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-6-5-7-16(12-15)22-14-20(26)19-13-18(10-11-21(19)28-22)25-23(27)24-17-8-3-2-4-9-17/h2-14H,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUWLAYMVWDBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

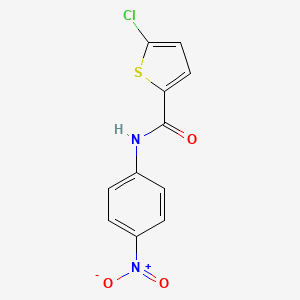
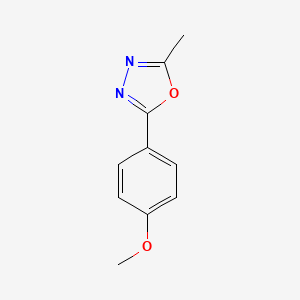
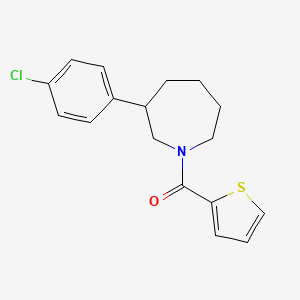
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2536485.png)
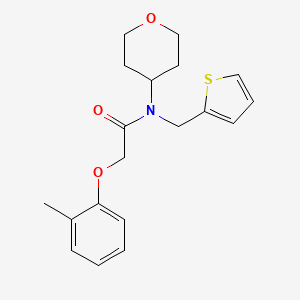

![4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2536490.png)
![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)
![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)
![N-ethyl-1-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanesulfonamide](/img/structure/B2536497.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)
